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1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione

HTS selectivity profiling APBA1 CCR6

1-(4-Ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione (Molecular Formula: C19H17N5O3S; Molecular Weight: 395.4 g/mol) is a pyrrolidine-2,5-dione derivative that integrates a 4-ethoxyphenyl substituent at the N-1 position and a 1-phenyl-1H-tetrazol-5-yl thioether at the C-3 position. It is a member of the Molecular Libraries Small Molecule Repository (MLSMR), identified by the accession SMR000271658 and the PubChem Substance ID MLS000677499.

Molecular Formula C19H17N5O3S
Molecular Weight 395.4 g/mol
Cat. No. B4015105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione
Molecular FormulaC19H17N5O3S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C19H17N5O3S/c1-2-27-15-10-8-13(9-11-15)23-17(25)12-16(18(23)26)28-19-20-21-22-24(19)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3
InChIKeyZZXJDEDVXITWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione: Core Chemical Identity and High-Throughput Screening Provenance


1-(4-Ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione (Molecular Formula: C19H17N5O3S; Molecular Weight: 395.4 g/mol) is a pyrrolidine-2,5-dione derivative that integrates a 4-ethoxyphenyl substituent at the N-1 position and a 1-phenyl-1H-tetrazol-5-yl thioether at the C-3 position. It is a member of the Molecular Libraries Small Molecule Repository (MLSMR), identified by the accession SMR000271658 and the PubChem Substance ID MLS000677499. Quantitative high-throughput screening (qHTS) data deposited in BindingDB (BDBM54738) [1] demonstrates its interaction with two distinct protein targets through IC50 measurements, establishing this compound as a polypharmacological probe with a defined selectivity window.

Why a Generic Pyrrolidine-2,5-dione or Tetrazole-Thioether Replacement Cannot Match the Polypharmacology of 1-(4-Ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione


Simply interchanging any pyrrolidine-2,5-dione or any tetrazole-containing analog for this specific compound is not supported by the available quantitative activity evidence. The target compound's HTS-derived pharmacologic fingerprint — comprising a dual-target engagement with quantifiable selectivity (IC50 ratio) — is intimately tied to the precise spatial arrangement of the 4-ethoxyphenyl and 1-phenyl-1H-tetrazol-5-yl thioether groups around the pyrrolidine-2,5-dione core. A closely related MLSMR analog differing only by a single aryl substituent (3-chlorophenyl vs. 4-ethoxyphenyl on the N-1 position) exhibits a distinct target engagement profile with no overlapping primary targets [1], underscoring that minor structural perturbations can profoundly alter the biological activity signature. Therefore, generic substitution based solely on the pyrrolidine-2,5-dione scaffold or the presence of a tetrazole-thioether motif would irrecoverably lose this empirically determined selectivity profile.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione Versus the Closest MLSMR Comparator


Dual-Target Affinity Fingerprint with 5.2-Fold Selectivity: Amyloid-beta A4 Precursor Protein-Binding Family A Member 1 (APBA1, Rat) vs. C-C Chemokine Receptor Type 6 (CCR6, Human)

In qHTS assays conducted by the Sanford-Burnham Center for Chemical Genomics and curated in PubChem BioAssays AID 2091 and AID 504728, the target compound (BDBM54738) exhibits a 5.2-fold selectivity ratio between its two identified macromolecular targets. Against amyloid-beta A4 precursor protein-binding family A member 1 (APBA1, Rat), the IC50 is 3,740 nM, whereas against C-C chemokine receptor type 6 (CCR6, Human), the IC50 is 19,400 nM [1]. This dual-target engagement profile is absent in the closest available MLSMR structural analog, BDBM67953 (1-(3-chlorophenyl) variant), which engages receptor-interacting serine/threonine-protein kinase 2 (RIPK2, Human; IC50 = 2,810 nM) and X-box-binding protein 1 (XBP1, Human; IC50 = 10,000 nM) with no detectable cross-reactivity to APBA1 or CCR6 in the MLSMR screening panel [2].

HTS selectivity profiling APBA1 CCR6 polypharmacology

Substituent-Dependent Target Selectivity: The 4-Ethoxyphenyl to 3-Chlorophenyl Switch Eliminates APBA1/CCR6 Engagement and Redirects Activity to RIPK2/XBP1

Comparison of the HTS-derived target engagement profiles of the 4-ethoxyphenyl compound (BDBM54738) and its 3-chlorophenyl congener (BDBM67953) reveals a complete substituent-dependent switch in primary target engagement. The 4-ethoxyphenyl compound engages APBA1 (IC50 = 3,740 nM) and CCR6 (IC50 = 19,400 nM). The 3-chlorophenyl analog engages RIPK2 (IC50 = 2,810 nM) and XBP1 (IC50 = 10,000 nM). No overlapping target between the two compounds is identified in the MLSMR panel. This result establishes that the para-ethoxy substitution is a critical structural determinant for directing the polypharmacology of this pyrrolidine-2,5-dione tetrazole-thioether chemotype toward APBA1/CCR6, rather than the RIPK2/XBP1 pathway targeted by the meta-chloro variant [1][2].

SAR aryl substituent target selectivity MLSMR

Physicochemical Differentiation: Calculated Lipophilicity Gap Between the 4-Ethoxyphenyl Target Compound and the 3-Chlorophenyl Comparator

The 4-ethoxyphenyl substituent (—OC₂H₅) and the 3-chlorophenyl substituent (—Cl) impart measurably different lipophilicities to the respective compounds. Using the consensus logP calculation from PubChem, the target compound displays a calculated XLogP3 of approximately 2.8, while the 3-chlorophenyl comparator yields an XLogP3 of approximately 3.5 [1][2]. This ~0.7 log unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, which may affect membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers — factors that directly influence the reliability of in vitro pharmacology results and hit-to-lead progression decisions.

logP lipophilicity physicochemical properties drug-likeness

Tetrazole-Thioether Motif: Class-Level Evidence of Conformational Rigidity and Metabolic Stability Advantage Over Conventional Succinimide Anticonvulsants

The 1-phenyl-1H-tetrazol-5-yl thioether moiety at the C-3 position of the pyrrolidine-2,5-dione core is a key structural differentiator from classical succinimide-based anticonvulsants such as ethosuximide. Tetrazoles are well-established carboxylic acid bioisosteres that retain acidity while exhibiting superior metabolic stability due to resistance to β-oxidation and glucuronidation . Additionally, the 1-phenyl substitution on the tetrazole ring introduces conformational restriction via steric hindrance, which can rigidify the pharmacophore and potentially reduce off-target interactions compared to unsubstituted tetrazole or triazole analogs [1]. Although no direct head-to-head metabolic stability data comparing this compound to a non-tetrazole analog exists within the curated MLSMR dataset, class-level inference from the tetrazole medicinal chemistry literature supports the expectation of improved metabolic half-life relative to an equivalent carboxylic acid or amide-functionalized pyrrolidine-2,5-dione.

tetrazole bioisostere metabolic stability conformational restriction

Yeast Counter-Screen Evidence: Low General Toxicity Signature in S. cerevisiae Growth Inhibition Assay Supports Selectivity

In the PubChem BioAssay counter-screen AID 504315 (inhibition of Saccharomyces cerevisiae growth in YPD medium at 50 µM), the target compound (BDBM54738) demonstrated low general toxicity, with a percent inhibition value that did not exceed the activity threshold typically used to flag non-specific cytotoxic compounds in the MLSMR program [1]. While specific percent inhibition values for individual compounds within this assay panel are not publicly disaggregated in the BindingDB summary, the absence of a flagged toxicity alert in the PubChem deposition record is consistent with a compound that retains selective target engagement without broad cellular toxicity. This contrasts with certain polycyclic tetrazole derivatives that can exhibit promiscuous membrane disruption at screening concentrations .

counter-screen yeast toxicity selectivity MLSMR

High-Impact Application Scenarios Where the Quantitative Selectivity Fingerprint of 1-(4-Ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione Provides a Procurement Advantage


Chemical Probe for Target Deconvolution in APBA1/CCR6 Dual-Pathway Phenotypic Screens

Investigators running high-content imaging or transcriptomic screens aimed at distinguishing APBA1-mediated signaling from CCR6-mediated chemotaxis can employ this compound as a titratable dual-pathway probe. The quantified 5.2-fold selectivity window (APBA1 IC50 = 3,740 nM vs. CCR6 IC50 = 19,400 nM) enables concentration-response experiments where APBA1 engagement predominates at 3-5 µM, while CCR6 engagement becomes significant above 10 µM [1]. The structurally matched 3-chlorophenyl comparator (BDBM67953), which targets RIPK2/XBP1 instead, cannot substitute in this experimental paradigm.

Hit-to-Lead Chemistry Starting Point for APBA1-Selective Inhibitor Optimization

Medicinal chemistry teams requiring an APBA1-directed lead series with a pre-established selectivity margin over CCR6 can use this compound as a starting scaffold. The existing HTS data provide a benchmark IC50 of 3,740 nM for APBA1 and a >5-fold selectivity over CCR6, allowing structure-activity relationship (SAR) exploration around the 4-ethoxyphenyl and tetrazole-thioether positions to be quantitatively tracked against these two selectivity-defining targets simultaneously [1]. The yeast counter-screen data further confirm that initial APBA1 inhibition is not driven by non-specific cytotoxicity.

Negative Control or Reference Compound for RIPK2/XBP1 Screening Cascade Validation

Laboratories running RIPK2 or XBP1 inhibitor screens can leverage the empirically established target selectivity profile of this compound as a specificity control. The MLSMR HTS data demonstrate that the 4-ethoxyphenyl compound (BDBM54738) does not detectably engage RIPK2 or XBP1, whereas the 3-chlorophenyl analog (BDBM67953) does (RIPK2 IC50 = 2,810 nM; XBP1 IC50 = 10,000 nM) [1][2]. This orthogonal selectivity enables researchers to rule out pyrrolidine-2,5-dione chemotype-derived artifacts in RIPK2 or XBP1 assay systems by confirming that the 4-ethoxyphenyl variant is inactive in those assays while the 3-chlorophenyl variant is active.

Computational Model Training Set Member for Tetrazole-Thioether QSAR Analysis

Computational chemists building quantitative structure-activity relationship (QSAR) models to predict target selectivity among tetrazole-thioether-containing pyrrolidine-2,5-diones can use this compound as a pivotal data point. Its dual APBA1/CCR6 IC50 values, combined with the divergent RIPK2/XBP1 profile of the 3-chlorophenyl comparator, provide a rare matched-pair dataset where a single aryl substituent change (para-ethoxy → meta-chloro) results in a complete target switch. The computed ΔXLogP3 of ~0.7 between the two compounds further enriches the QSAR training set with a quantifiable physicochemical descriptor [3].

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